molecular formula C10H7BrN2O4 B1414659 Ethyl 2-bromo-4-cyano-3-nitrobenzoate CAS No. 1804403-41-5

Ethyl 2-bromo-4-cyano-3-nitrobenzoate

Cat. No.: B1414659
CAS No.: 1804403-41-5
M. Wt: 299.08 g/mol
InChI Key: BYUCCAXXRFIXEE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-3-nitrobenzoate is a multifunctional aromatic ester featuring bromo (Br), cyano (CN), and nitro (NO₂) substituents on a benzoate scaffold. The ester group (COOEt) enhances solubility in organic solvents, while the substituents enable diverse reactivity, such as nucleophilic substitution (Br), reduction (NO₂), and nitrile-based transformations (CN).

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-3-6(5-12)9(8(7)11)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCCAXXRFIXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-cyano-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by bromination and cyanation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-3-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-3-nitrobenzoate is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and in the development of new materials.

    Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related benzoate derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 2-bromo-4-cyano-3-nitrobenzoate 2-Br, 3-NO₂, 4-CN, COOEt C₁₀H₇BrN₂O₄ 323.08 High electrophilicity (NO₂, CN), Br as leaving group; potential for SNAr reactions.
Ethyl 4-cyanobenzoate 4-CN, COOEt C₁₀H₉NO₂ 175.18 Lacks Br/NO₂; limited reactivity beyond ester hydrolysis or nitrile conversion.
Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate 4-BrPh, NO₂, benzoyl, COOEt C₂₀H₁₉BrN₂O₅ 453.28 Chiral center; nitro group enables asymmetric synthesis; bromophenyl enhances steric bulk.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-4-cyano-3-nitrobenzoate
Reactant of Route 2
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Ethyl 2-bromo-4-cyano-3-nitrobenzoate

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